Stereochemical Identity: Defined (2R,3R) Enantiomer Versus Racemic Mixture (CAS 2743625-87-6) and Stereochemically Undefined Form (CAS 1797567-32-8)
The target compound is the single (2R,3R) enantiomer (CAS 2490322-95-5), in contrast to the racemic mixture rac-(2R,3R)-2-methyl-1-phenylpyrrolidine-3-carboxylic acid (CAS 2743625-87-6) and the stereochemically undefined mixture (CAS 1797567-32-8) . The defined (2R,3R) configuration eliminates the presence of the (2S,3S) enantiomer, which in closely related 3-arylpyrrolidine-2-carboxamide MC4R ligands exhibited reduced binding affinity compared to the (2R,3R) isomer . The racemate introduces an equimolar quantity of the lower-affinity enantiomer, while the undefined mixture may additionally contain diastereomeric impurities.
| Evidence Dimension | Stereochemical composition (number of defined stereocenters and enantiomeric purity) |
|---|---|
| Target Compound Data | Single enantiomer: (2R,3R); two defined stereocenters; enantiomeric excess (ee) not publicly specified; minimum purity 95% (achiral) per vendor specification |
| Comparator Or Baseline | Racemate (CAS 2743625-87-6): 1:1 mixture of (2R,3R) and (2S,3S); Undefined mixture (CAS 1797567-32-8): unspecified stereochemical composition, minimum purity 95% |
| Quantified Difference | The (2R,3R) single enantiomer eliminates the ≤50% (2S,3S) enantiomer present in the racemate. In the MC4R class-level comparator, the (2R,3R) isomer exhibited the most potent affinity among four stereoisomers . |
| Conditions | Stereochemical assignment by CAS registry specification. Class-level affinity data from radioligand binding assays at human MC4R (Tran et al., 2008). |
Why This Matters
Procurement of the single (2R,3R) enantiomer ensures that chiral synthesis intermediates and lead compounds are derived from a stereochemically homogeneous starting material, avoiding confounding biological results from enantiomeric or diastereomeric impurities.
- [1] Tran, J. A., et al. Design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 1931–1938. DOI: 10.1016/j.bmcl.2008.01.125 View Source
